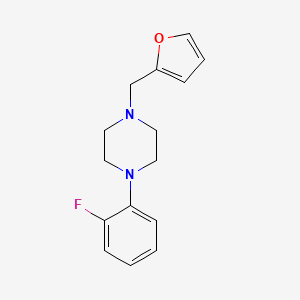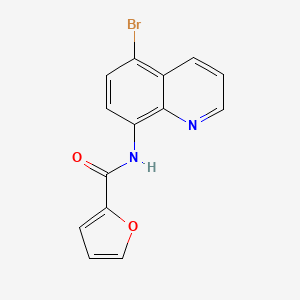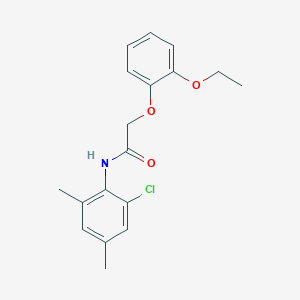
Antibacterial agent 73
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 73, also known as Exeporfinium Chloride (XF-73), is a novel porphyrin-based antibacterial compound. It has shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is particularly interesting due to its unique dicationic porphyrin structure, which distinguishes it from other antimicrobial classes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Exeporfinium Chloride involves the formation of a porphyrin core, followed by the introduction of dicationic groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in the public domain. general porphyrin synthesis involves the condensation of pyrrole with aldehydes under acidic conditions, followed by various functional group modifications .
Industrial Production Methods
Industrial production methods for Exeporfinium Chloride are not extensively detailed in the literature. Typically, large-scale production of such compounds would involve optimization of the synthetic route to ensure high yield and purity, followed by rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Exeporfinium Chloride undergoes several types of chemical reactions, including:
Oxidation: The porphyrin core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin core.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Exeporfinium Chloride. These derivatives can have different antibacterial properties and are often studied to understand structure-activity relationships .
Aplicaciones Científicas De Investigación
Exeporfinium Chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study porphyrin chemistry and its interactions with various reagents.
Biology: The compound is studied for its effects on bacterial cell membranes and its potential to disrupt bacterial biofilms.
Medicine: Exeporfinium Chloride is being investigated as a topical antibacterial agent for the prevention and treatment of infections caused by Gram-positive bacteria, including MRSA.
Mecanismo De Acción
Exeporfinium Chloride exerts its antibacterial effects through rapid disruption of bacterial cell membranes. This disruption leads to the leakage of cellular contents, including potassium ions and ATP, ultimately causing cell death. The compound’s unique dicationic porphyrin structure allows it to interact with the bacterial membrane in a way that is distinct from other antibacterial agents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Exeporfinium Chloride include other porphyrin-based antibacterial agents such as XF-70. These compounds share structural similarities but differ in their specific functional groups and overall charge.
Uniqueness
What sets Exeporfinium Chloride apart is its rapid bactericidal activity and its ability to disrupt bacterial membranes without promoting bacterial lysis. This unique mode of action makes it a promising candidate for treating infections caused by antibiotic-resistant bacteria .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIMPXJHBUWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Difluorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5652735.png)

![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)

![1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B5652778.png)
![1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5652782.png)
![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)
![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652818.png)
![N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652820.png)
![3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5652827.png)
